N-[(Z)-2-[4-(4-chlorophenyl)-5-(trifluoromethyl)-1,2,4-triazol-3-yl]-2-nitroethenyl]aniline
Description
Properties
IUPAC Name |
N-[(Z)-2-[4-(4-chlorophenyl)-5-(trifluoromethyl)-1,2,4-triazol-3-yl]-2-nitroethenyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClF3N5O2/c18-11-6-8-13(9-7-11)25-15(23-24-16(25)17(19,20)21)14(26(27)28)10-22-12-4-2-1-3-5-12/h1-10,22H/b14-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVNYTDYQSBVSES-UVTDQMKNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC=C(C2=NN=C(N2C3=CC=C(C=C3)Cl)C(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N/C=C(/C2=NN=C(N2C3=CC=C(C=C3)Cl)C(F)(F)F)\[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClF3N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Three closely related analogs are identified in the literature, differing in substituents on the triazole ring or aniline group (Table 1). These variations influence electronic, steric, and solubility properties:
Table 1: Structural Comparison of Key Analogs
Key Differences and Implications
4-Chlorophenyl vs. The added 3-methoxy group on the aniline (Analog 2) may improve solubility via hydrogen bonding .
4-Chlorophenyl vs. Methyl (Analog 3):
- Replacing the aromatic 4-Cl group with a methyl (-CH₃) group reduces conjugation and introduces steric hindrance, likely decreasing planarity and π-π stacking capacity. This could lower thermal stability or affinity for aromatic binding pockets .
Trifluoromethyl Retention:
All analogs retain the -CF₃ group, a hallmark of metabolic stability and lipophilicity enhancement in agrochemicals. Its strong electron-withdrawing nature may stabilize the triazole ring against nucleophilic attack .
Research Findings and Analysis
Electronic and Steric Effects
- Steric Effects: The methyl group in Analog 3 may hinder access to the triazole’s N2 atom, a common site for hydrogen bonding in enzyme inhibition .
Q & A
Basic: What synthetic methodologies are recommended for preparing N-[(Z)-2-[4-(4-chlorophenyl)-5-(trifluoromethyl)-1,2,4-triazol-3-yl]-2-nitroethenyl]aniline?
Answer:
The synthesis typically involves multi-step protocols, including nucleophilic substitution and condensation reactions. For example:
- Step 1: Formation of the triazole core via cyclization of hydrazine derivatives with nitriles or carboxylic acids under acidic conditions.
- Step 2: Introduction of the 4-chlorophenyl and trifluoromethyl groups through selective aromatic substitution (e.g., using CuI or Pd catalysts for cross-coupling) .
- Step 3: Nitroethenylation via nitroalkene intermediates, followed by coupling with aniline under controlled pH and temperature to retain the Z-configuration .
Key Data:
| Step | Yield (%) | Key Reagents | Reference |
|---|---|---|---|
| 1 | 60-75 | Hydrazine, HCl | |
| 2 | 50-65 | 4-chlorophenylboronic acid | |
| 3 | 40-55 | Nitroethylene, K₂CO₃ |
Basic: How is the compound characterized to confirm its purity and structure?
Answer:
A combination of spectroscopic and analytical techniques is used:
- NMR (¹H/¹³C): Assign peaks for aromatic protons (δ 6.8-8.2 ppm), trifluoromethyl (δ -60 ppm in ¹⁹F NMR), and nitro group resonance .
- High-Resolution Mass Spectrometry (HRMS): Verify molecular ion [M+H]⁺ with <2 ppm error .
- HPLC-PDA: Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
Advanced: What crystallographic strategies resolve structural ambiguities in derivatives of this compound?
Answer:
For single-crystal X-ray diffraction:
- Data Collection: Use synchrotron radiation or high-brilliance lab sources (e.g., Cu-Kα) to enhance resolution.
- Refinement: Employ SHELXL (SHELX suite) for small-molecule refinement, leveraging constraints for disordered trifluoromethyl groups .
- Validation: Cross-check with CCP4 tools (e.g., Coot for model building, PROCHECK for stereochemical analysis) .
Example Metrics:
| Parameter | Value (Target) | Reference |
|---|---|---|
| R-factor | <0.05 | |
| Data/Parameter Ratio | >7.0 |
Advanced: How can computational modeling predict the compound’s interaction with biological targets?
Answer:
- Docking Studies: Use AutoDock Vina or Glide with homology models of receptors (e.g., kinases or GPCRs). Parameterize the trifluoromethyl group with partial charge corrections .
- MD Simulations: Run 100-ns trajectories in GROMACS to assess binding stability, focusing on nitroethenyl-aniline flexibility .
- QSAR Analysis: Derive pharmacophore models using datasets of similar triazole derivatives to predict bioactivity .
Advanced: How to address contradictions in reported reactivity data (e.g., nitro group reduction)?
Answer:
Methodological reconciliation involves:
- Controlled Redox Studies: Compare reduction agents (e.g., H₂/Pd vs. NaBH₄/Cu) under inert atmospheres to isolate intermediates .
- Kinetic Analysis: Use stopped-flow UV-Vis to track reaction rates, identifying solvent polarity effects (e.g., DMF vs. THF) .
- Theoretical Validation: Apply DFT (e.g., Gaussian) to calculate nitro group reduction potentials, correlating with experimental yields .
Basic: What are the key reactivity pathways for modifying the nitroethenyl group?
Answer:
- Reduction: Catalytic hydrogenation (H₂, Pd/C) yields the amine derivative, critical for further functionalization .
- Cycloaddition: React with dienophiles (e.g., maleimides) in Diels-Alder reactions to form six-membered heterocycles .
- Oxidation: Treat with m-CPBA to generate nitroso intermediates, monitored via FTIR (N=O stretch at 1500 cm⁻¹) .
Advanced: How to optimize synthetic yields for scale-up in academic settings?
Answer:
- DoE (Design of Experiments): Use Minitab to optimize variables (temperature, catalyst loading) via fractional factorial designs .
- Flow Chemistry: Implement microreactors for exothermic steps (e.g., nitration) to improve heat dissipation and safety .
- In-line Analytics: Employ ReactIR to monitor intermediate formation and adjust reagents in real-time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
